The compound (4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a pyrrolidine ring and various functional groups. Its molecular structure suggests potential biological activity, making it of interest in medicinal chemistry.
The compound can be classified as a pyrrolidine derivative, specifically a substituted pyrrolidine-2,3-dione. The presence of a chlorophenyl group and a furan moiety indicates its potential utility in drug development and other chemical applications.
The synthesis of this compound typically involves multi-step organic reactions, including:
The synthesis may utilize standard laboratory techniques such as refluxing, chromatography for purification, and spectroscopic methods (NMR, IR) for characterization of intermediates and final products.
The molecular structure consists of:
The compound's structural formula can be represented in various notations:
C1CC(NC(=O)C(C2=CC(=C(C=C2)Cl)C(=O)N1)C(OC)CC)C(C(C)=O)C(C)=O
InChI=1S/C20H22ClN3O3/c1-14(2)17(21)19(26)15(3)16(22)23-20(24)18(4)12-11-13-9-7-5-6-8-10-13/h5-10H,11-12H2,1-4H3,(H,22,23)(H,24,26)/t15-,16-,19+/m1/s1
The compound can undergo various chemical reactions typical for its structure:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction are commonly employed in laboratory settings.
Research indicates that compounds with similar structures exhibit activity against various biological targets, suggesting potential therapeutic uses.
This compound has potential applications in:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5